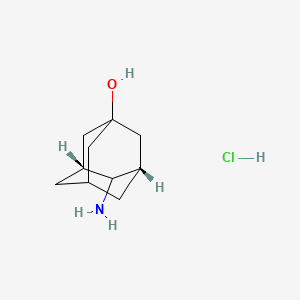

Cis-4-aminoadamantan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-4-aminoadamantan-1-ol hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of adamantane, a highly stable cage-like hydrocarbon. This compound is known for its applications in the pharmaceutical field, particularly as an intermediate in the synthesis of antiviral and antitumor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-aminoadamantan-1-ol hydrochloride typically involves the reduction of 5-hydroxy-2-adamantanone using palladium-carbon hydrogenation. The reaction is carried out in an aqueous ammonia solvent, followed by acidification to form the hydrochloride salt . The process is efficient, with high atom economy and minimal reaction steps, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of aqueous ammonia as the reaction medium ensures cost-effectiveness and environmental friendliness. The reaction conditions are optimized to achieve high yields and purity, making the process viable for commercial production .

Chemical Reactions Analysis

Types of Reactions

Cis-4-aminoadamantan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various adamantane derivatives, such as ketones, carboxylic acids, and substituted amines. These derivatives have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Medicinal Chemistry

Cis-4-aminoadamantan-1-ol hydrochloride serves as an intermediate in the synthesis of various antiviral and antitumor agents. Its structural characteristics allow it to interact with biological targets effectively, making it a valuable compound in drug design. The compound's amino and hydroxyl groups enable it to form hydrogen bonds with enzymes or receptors, potentially modulating biological pathways related to viral infections and cancer .

Antiviral Activity

Research indicates that derivatives of adamantane, including this compound, exhibit antiviral properties. For instance, compounds in this class have been investigated for their efficacy against influenza viruses. The mechanism involves inhibiting viral replication through interaction with specific viral proteins .

Antitumor Properties

This compound has been explored for its potential antitumor effects. Studies have shown that it can induce apoptosis in cancer cells, highlighting its role as a lead compound for developing new anticancer therapies. Its ability to act on multiple cancer cell lines makes it a promising candidate for further research .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of adamantane derivatives, this compound was shown to inhibit the replication of influenza A virus in vitro. The compound demonstrated significant activity at low micromolar concentrations, supporting its potential as a therapeutic agent against viral infections .

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound's effectiveness was evaluated against colon and breast cancer cells, showing a dose-dependent response that warrants further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of cis-4-aminoadamantan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to antiviral or antitumor effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- Trans-4-aminoadamantan-1-ol hydrochloride

- 1-aminoadamantane

- 4-hydroxyadamantane

Uniqueness

Cis-4-aminoadamantan-1-ol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its trans isomer, the cis configuration may offer different binding affinities and selectivities for molecular targets .

Biological Activity

Cis-4-aminoadamantan-1-ol hydrochloride is a compound belonging to the aminoadamantane class, which has garnered interest due to its potential biological activities, particularly in antiviral and neuroprotective applications. This report synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C10H18ClN and a molecular weight of approximately 203.71 g/mol. Its structure is characterized by a bicyclic adamantane framework with an amino group at the 4-position. The hydrochloride form enhances its solubility in water, making it more bioavailable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antiviral Activity : The compound exhibits significant antiviral properties, particularly against influenza viruses. It is believed to inhibit viral replication by interfering with viral entry mechanisms into host cells, possibly through modulation of ion channels or direct inhibition of viral proteins .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases such as Alzheimer's disease. It appears to act on NMDA receptors, modulating their activity and providing therapeutic benefits .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antiviral Studies : In vitro studies demonstrated that this compound effectively inhibited the replication of influenza A virus. The compound's mechanism involves blocking the M2 ion channel, which is crucial for viral uncoating .

- Neuroprotection : A study on neuroprotective effects showed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, suggesting its potential use in treating neurodegenerative conditions .

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound undergoes metabolic transformations primarily in the liver, involving hydroxylation and conjugation processes, which are essential for predicting its efficacy and potential side effects .

Comparison of Aminoadamantane Derivatives

| Compound Name | CAS Number | Antiviral Activity | Neuroprotective Effects | Unique Features |

|---|---|---|---|---|

| This compound | Not available | Yes | Yes | Specific stereochemistry |

| Trans-4-aminoadamantan-1-ol Hydrochloride | 62075-23-4 | Yes | Limited | Different stereochemistry affects activity |

| 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride | 1403864-74-3 | Limited | No | Different bicyclic structure |

Properties

Molecular Formula |

C10H18ClNO |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

(3R,5S)-4-aminoadamantan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8+,9?,10?; |

InChI Key |

KWEPNQFVPHYHHO-ILQIGJEOSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2N)CC1C3)O.Cl |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.